Ethyl dec-4-enoate
Overview
Description
Ethyl dec-4-enoate, also known as ethyl (E)-4-decenoate, is an organic compound with the molecular formula C12H22O2. It is an ester derived from decenoic acid and ethanol. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl dec-4-enoate can be synthesized through the esterification of decenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl dec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Decenoic acid.
Reduction: Decanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl dec-4-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl dec-4-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 9-decenoate: Another ester with a similar structure but with the double bond at a different position.
Ethyl trans-4-decenoate: A stereoisomer of ethyl dec-4-enoate with the same molecular formula but different spatial arrangement.
Uniqueness
This compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .
Properties
IUPAC Name |
ethyl dec-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNIQMQADACLCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868406 | |
Record name | Ethyl dec-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper states that Ethyl Dec-4-enoate is not found in its final form in hops but exists as Mthis compound []. During fermentation, this ester undergoes a transformation, likely facilitated by yeast enzymes, converting it into this compound. This process highlights the dynamic chemical environment of beer fermentation and how it can lead to the formation of new flavor and aroma compounds.
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